Roxindole

概要

説明

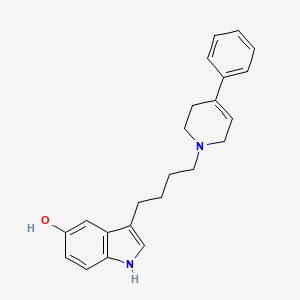

Roxindole, also known as 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol, is a dopaminergic and serotonergic drug. It was originally developed by Merck KGaA for the treatment of schizophrenia. Although its antipsychotic efficacy was modest, it was found to produce potent and rapid antidepressant and anxiolytic effects . This compound has also been investigated for the treatment of depression, Parkinson’s disease, and prolactinoma .

準備方法

Synthetic Routes and Reaction Conditions: A modified, convenient, and high-yielding synthetic route for the preparation of Roxindole involves the phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole, resulting in the indolylbutyric acid derivative directly in one step .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including phase-transfer catalysis and the use of appropriate solvents and reagents to achieve high yields and purity.

化学反応の分析

Types of Reactions: Roxindole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: this compound can undergo substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

ロキシンドールは、潜在的な治療的応用に関する研究が精力的に行われています。

化学: ドーパミン作動性およびセロトニン作動性システムの研究におけるモデル化合物として使用されます。

生物学: 神経伝達物質系およびホルモン分泌への影響について調査されています。

医学: 統合失調症、うつ病、パーキンソン病、および高プロラクチン血症の治療薬としての可能性が探られています

産業: ドーパミン作動性およびセロトニン作動性経路を標的とする新規医薬品の開発における潜在的な応用。

作用機序

ロキシンドールは、いくつかの受容体でアゴニストとして作用します。

ドーパミン受容体: D2、D3、および D4 受容体の部分アゴニストであり、オートレセプターに優先的に作用します.

セロトニン受容体: 5-HT1A 受容体のアゴニストとして作用し、5-HT1B および 5-HT1D 受容体では弱い活性を持っています.

セロトニン再取り込み阻害: ロキシンドールはセロトニンの再取り込みを阻害し、抗うつ効果に貢献しています.

これらの受容体における化合物の作用とそのセロトニン再取り込み阻害能力は、様々な精神神経疾患における治療効果の基盤と考えられています。

類似化合物:

スピペロン: 類似のセロトニン作動性特性を持つドーパミン拮抗薬.

AMI-193: 小胞体ストレス応答に類似の効果を持つ別の化合物.

ロキシンドールの独自性: ロキシンドールのドーパミン作動性とセロトニン作動性の活性の独自な組み合わせとセロトニン再取り込み阻害は、他の化合物とは異なります。 ドーパミンオートレセプターへの優先的な作用と迅速な抗うつ効果および抗不安効果により、さらなる研究と潜在的な治療的応用にとって価値のある化合物となっています .

類似化合物との比較

Spiperone: A dopamine antagonist with similar serotonergic properties.

AMI-193: Another compound with similar effects on the endoplasmic reticulum stress response.

Uniqueness of Roxindole: this compound’s unique combination of dopaminergic and serotonergic activity, along with its serotonin reuptake inhibition, distinguishes it from other compounds. Its preferential action at dopamine autoreceptors and its rapid antidepressant and anxiolytic effects make it a valuable compound for further research and potential therapeutic applications .

特性

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEYJZMMUGWEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100239-55-2 (x HCl), 108050-82-4 (mono HCL), 119742-13-1 (mesylate), 119742-13-1 (mesylate salt/solvate) | |

| Record name | Roxindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043895 | |

| Record name | Roxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112192-04-8 | |

| Record name | Roxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112192-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43227SMS0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。